molecular formula C9H9ClN4O2 B12625069 (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol CAS No. 921933-54-2

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Cat. No.: B12625069
CAS No.: 921933-54-2
M. Wt: 240.64 g/mol
InChI Key: DIBMHOLEAVSRLF-UHFFFAOYSA-N
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Description

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a heterocyclic compound that contains a benzotriazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the chloro and ethylimino groups in the structure imparts unique chemical properties that can be exploited for different purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,2,4-benzotriazin-3-one with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzotriazine compounds.

Scientific Research Applications

Chemistry

In chemistry, (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,2,4-benzotriazin-3-one: A precursor in the synthesis of (3E)-7-Chloro-3-(ethylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol.

    3-(Ethylimino)-1,2,4-benzotriazin-4(3H)-one: A structurally similar compound with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

921933-54-2

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

7-chloro-N-ethyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C9H9ClN4O2/c1-2-11-9-12-14(16)8-5-6(10)3-4-7(8)13(9)15/h3-5H,2H2,1H3,(H,11,12)

InChI Key

DIBMHOLEAVSRLF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=[N+](C2=C(C=C(C=C2)Cl)[N+](=N1)[O-])[O-]

Origin of Product

United States

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